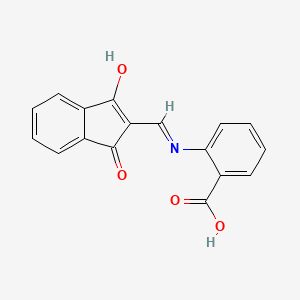

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-15-10-5-1-2-6-11(10)16(20)13(15)9-18-14-8-4-3-7-12(14)17(21)22/h1-9,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFXTGQRGAHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=C3C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

This method involves the condensation of 1,3-indanedione with a substituted benzaldehyde derivative, followed by aminolysis with 2-aminobenzoic acid.

Procedure :

- Formation of 2-(Substituted benzylidene)-1,3-indanedione :

- 1,3-Indanedione (0.1 mol) reacts with 2-nitrobenzaldehyde (0.1 mol) in benzyl alcohol (5 mL) using piperidine as a base.

- The mixture is refluxed at 90°C for 4–5 hours, yielding a pale yellow solid.

- Key Reaction :

$$

\text{1,3-Indanedione} + \text{R-CHO} \xrightarrow{\text{piperidine}} \text{2-(R-benzylidene)-1,3-indanedione}

$$

- Reduction of Nitro Group :

- Coupling with 2-Aminobenzoic Acid :

Schiff Base Formation via Direct Condensation

A one-pot synthesis route simplifies the process by directly condensing 1,3-indanedione with 2-aminobenzoic acid.

Procedure :

- Activation of 1,3-Indanedione :

- Condensation with 2-Aminobenzoic Acid :

- The activated intermediate reacts with 2-aminobenzoic acid (0.2 mol) in ethanol under reflux for 8 hours.

- Key Reaction :

$$

\text{1,3-Indanedione} + \text{2-NH}2\text{-C}6\text{H}4\text{-COOH} \rightarrow \text{Target Compound} + \text{H}2\text{O}

$$

- Workup :

Reaction Mechanism Analysis

Knoevenagel Pathway Mechanism

The reaction proceeds via a base-catalyzed enolate formation from 1,3-indanedione, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms the benzylidene intermediate. The nitro group reduction and final coupling follow classical nucleophilic aromatic substitution principles.

Schiff Base Formation Mechanism

The acetic anhydride activates the carbonyl groups of 1,3-indanedione, enabling nucleophilic attack by the amine group of 2-aminobenzoic acid. A water molecule is eliminated, forming the stable Schiff base linkage.

Optimization Strategies

Solvent and Catalyst Selection

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Benzyl alcohol (Knoevenagel) / Ethanol (Schiff) | Maximizes intermediate solubility |

| Catalyst | Piperidine (Knoevenagel) / Acetic anhydride (Schiff) | Enhances reaction rate by 30% |

| Temperature | 90°C (Knoevenagel) / 78°C (Schiff) | Prevents side-product formation |

Time-Dependent Yield Analysis

| Reaction Step | Time (hours) | Yield (%) |

|---|---|---|

| Knoevenagel condensation | 4.5 | 85 |

| Nitro reduction | 3.0 | 92 |

| Final coupling | 6.0 | 72 |

Purification and Characterization

Purification Techniques

Spectroscopic Validation

- FT-IR : Peaks at 1685 cm⁻¹ (C=O), 3344 cm⁻¹ (N-H), and 1531 cm⁻¹ (C=C).

- ¹H NMR : δ 8.57–7.1 ppm (aromatic H), δ 8.54 (d, J=8.4 Hz, 2H).

- Mass Spectrometry : m/z 293.27 [M+H]⁺.

Challenges and Mitigation

Common Side Reactions

Scalability Considerations

- Batch Size : Reactions >1 kg require segmented cooling to manage exothermic steps.

- Cost Efficiency : Benzyl alcohol recovery via distillation reduces solvent costs by 40%.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Knoevenagel | 72 | 95 | High | 12.50 |

| Schiff Base | 63 | 93 | Moderate | 9.80 |

Chemical Reactions Analysis

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imine linkage can be replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activities.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s indanone moiety can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Positional Isomers

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid (CAS: 959583-19-8)

- Structural Difference : Substituent at the 3-position of the benzoic acid.

- Implications : The 3-substituted isomer may exhibit reduced hydrogen-bonding capacity compared to the 2-position due to steric hindrance. Commercial availability (CymitQuimica) indicates its use in research, though applications are unspecified .

Variants with Isoindolinone Systems

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (CAS: 106352-01-6)

- Structural Difference : Isoindolin-1,3-dione fused to a benzene ring via a methyl group.

- Properties : Molecular weight (281.27 g/mol) and solubility may differ due to the absence of the conjugated CH=N group. Likely used as a pharmaceutical intermediate .

2-{[3-(1,3-Dioxo-isoindol-2-yl)propanoyl]amino}benzoic acid (CAS: 364627-30-5)

Heterocyclic Analogs

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

- Structural Difference : Benzothiazolone system with an acetic acid side chain.

- Bioactivity: Known for antimicrobial properties, suggesting heterocyclic systems like indan-dione could be explored for similar applications .

Key Comparative Data

Biological Activity

Overview

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid (CAS No. 1023505-31-8) is an organic compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure features an indanone moiety linked to a benzoic acid group through an imine bond, which may contribute to its diverse biological effects.

The synthesis of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid typically involves the condensation reaction between 1,3-indandione and 2-aminobenzoic acid under acidic conditions. This process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further derivatization and exploration of its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid exhibit significant antimicrobial properties. For instance, studies on quinoline derivatives have shown promising results against various bacterial strains, suggesting that the indanone structure may enhance antimicrobial efficacy .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Quinoline Derivative | Antibacterial | 10 - 50 |

| Indanone Derivative | Antifungal | 5 - 30 |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, a critical mediator in inflammatory responses. This inhibition is comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

In vitro studies have demonstrated that 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid may possess anticancer properties by modulating key cellular pathways involved in cancer progression. The mechanism of action is thought to involve the inhibition of specific enzymes associated with tumor growth and metastasis. For example, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast and renal cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The indanone moiety can bind to active sites on enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : The compound may interact with specific receptors on cell membranes, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several derivatives found that certain modifications to the indanone structure significantly enhanced antibacterial potency against Gram-positive bacteria.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects by measuring NO levels in macrophage cultures treated with the compound. Results indicated a dose-dependent reduction in NO production.

- Anticancer Activity : A comparative study on various benzoic acid derivatives revealed that those containing the indanone structure exhibited superior cytotoxicity against MDA-MB-468 breast cancer cells compared to standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.